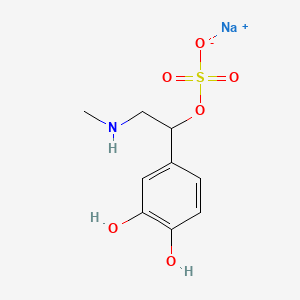
Sodium 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethyl Sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethyl Sulfate is a chemical compound with significant importance in various scientific fields It is known for its unique chemical structure, which includes a dihydroxyphenyl group, a methylamino group, and a sulfate group
Métodos De Preparación
The synthesis of Sodium 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethyl Sulfate involves several steps. One common method includes the reaction of 3,4-dihydroxyphenylacetic acid with methylamine under specific conditions to form the intermediate product. This intermediate is then reacted with sulfuric acid to yield the final compound. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and purity.
Análisis De Reacciones Químicas
Sodium 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethyl Sulfate undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form catechols.
Substitution: The methylamino group can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include quinones, catechols, and substituted derivatives.
Aplicaciones Científicas De Investigación
Sodium 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethyl Sulfate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its role in cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of Sodium 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethyl Sulfate involves its interaction with specific molecular targets and pathways. The dihydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The methylamino group can influence neurotransmitter release and uptake, affecting neuronal signaling. The sulfate group can enhance the compound’s solubility and stability, facilitating its biological activity.
Comparación Con Compuestos Similares
Sodium 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethyl Sulfate can be compared with similar compounds such as:
Dopamine: Shares the dihydroxyphenyl and methylamino groups but lacks the sulfate group.
Norepinephrine: Similar structure but with a hydroxyl group instead of a sulfate group.
Epinephrine: Contains an additional methyl group compared to norepinephrine. The uniqueness of this compound lies in its sulfate group, which enhances its solubility and stability, making it more suitable for certain applications.
Propiedades
Fórmula molecular |
C9H12NNaO6S |
|---|---|
Peso molecular |
285.25 g/mol |
Nombre IUPAC |
sodium;[1-(3,4-dihydroxyphenyl)-2-(methylamino)ethyl] sulfate |
InChI |
InChI=1S/C9H13NO6S.Na/c1-10-5-9(16-17(13,14)15)6-2-3-7(11)8(12)4-6;/h2-4,9-12H,5H2,1H3,(H,13,14,15);/q;+1/p-1 |
Clave InChI |
LWHFQCRLFDPFMQ-UHFFFAOYSA-M |
SMILES canónico |
CNCC(C1=CC(=C(C=C1)O)O)OS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3'aS,4S,6'R,6'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,4'-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6'-yl]methanol](/img/structure/B13851592.png)
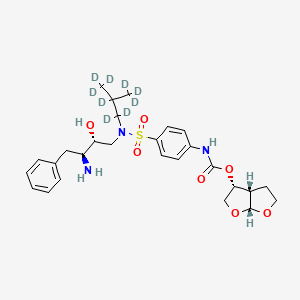
![[(4S,5R,6S,8R,13S,16S,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B13851600.png)
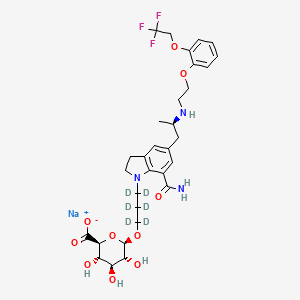


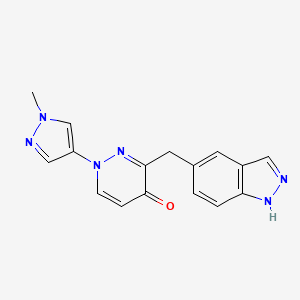

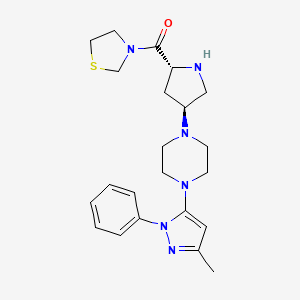
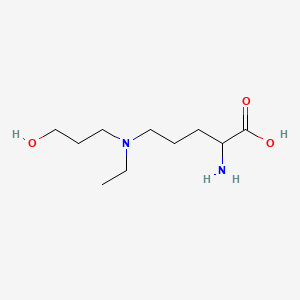
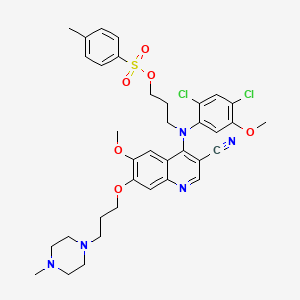
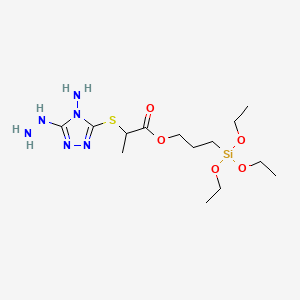
![11-ent-Mifepristone-5-chloro-3,2'-[1,3]dioxolane](/img/structure/B13851659.png)
